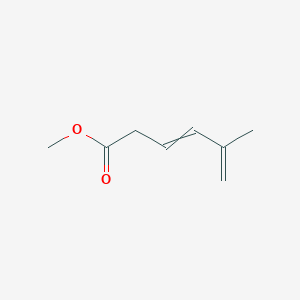
Methyl 5-methylhexa-3,5-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methylhexa-3,5-dienoate is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol It is a methyl ester derivative of 5-methylhexa-3,5-dienoic acid and is characterized by its conjugated diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methylhexa-3,5-dienoate typically involves the esterification of 5-methylhexa-3,5-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
5-methylhexa-3,5-dienoic acid+methanolacid catalystMethyl 5-methylhexa-3,5-dienoate+water
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylhexa-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The conjugated diene structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 5-methylhexa-3,5-dienoic acid or other oxidized derivatives.
Reduction: 5-methylhexa-3,5-dienol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5-methylhexa-3,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methylhexa-3,5-dienoate involves its interaction with specific molecular targets and pathways. The conjugated diene structure allows it to participate in various chemical reactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-hexadienoate: Similar structure but lacks the methyl group at the 5-position.
Ethyl 5-methylhexa-3,5-dienoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 5-methylhexa-3,5-dienoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
91026-03-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 5-methylhexa-3,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4-5H,1,6H2,2-3H3 |
InChI Key |
UNFIAPUZOORWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















